N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile.
Synthesis of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This is typically done through nucleophilic substitution reactions.
Thioacetamide linkage formation: The final step involves the coupling of the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
- N-benzo(1,3)dioxol-5-yl-3-(4-isobutyl-phenyl)-acrylamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a fluorobenzyl group. This structural combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety and a triazolopyrimidine unit, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C17H16FN5O3S |
Molecular Weight | 373.39 g/mol |
IUPAC Name | This compound |
CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to influence:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to receptors that mediate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including HCT116 and HT29. It demonstrated significant antiproliferative effects with IC50 values ranging from 6.587 to 11.10 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl2 .
- Apoptotic Pathway Activation : In HT29 cells treated with the compound, there was a notable increase in caspase 3 activity, indicating that it triggers programmed cell death effectively .
Antidiabetic Potential
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antidiabetic effects. Research involving benzodioxole derivatives has shown promising results in inhibiting α-amylase activity, which is crucial for carbohydrate metabolism .
Study 1: Anticancer Efficacy
In a controlled study published in Molbank, researchers synthesized various triazolo derivatives and assessed their anticancer efficacy. The compound exhibited potent activity against colon cancer cell lines by promoting apoptosis through mitochondrial pathways. The study concluded that compounds containing the benzodioxole structure could serve as lead compounds for developing new anticancer therapies .
Study 2: Antidiabetic Activity
Another study focused on benzodioxole derivatives reported significant inhibition of α-amylase with an IC50 value of 8.5 µM for one derivative. This suggests that modifications to the benzodioxole structure could enhance its antidiabetic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3S/c21-13-3-1-12(2-4-13)8-27-19-18(25-26-27)20(23-10-22-19)31-9-17(28)24-14-5-6-15-16(7-14)30-11-29-15/h1-7,10H,8-9,11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMTZFRLVBZCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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